Structural Uniqueness: Absence of Direct Comparator Data in Public Databases
An exhaustive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed reveals no curated bioactivity data (IC50, Ki, EC50) for this specific CAS number as of April 2026. In contrast, structurally related compounds within the 3-((5-methylpyridin-2-yl)oxy)pyrrolidine scaffold family—such as the benzo[b]thiophen-2-yl analog (trypsin IC50 < 5 µM) and the 2-methylthiazol-4-yl analog (MCF-7 cell IC50 = 25 µM)—have published quantitative activity data [1]. This data asymmetry means that compound 1903828-09-0 currently defines its own unique chemical space as an unprofiled member of a bioactive scaffold series. Its procurement value lies in its potential as a novel starting point for lead optimization rather than as a characterized tool compound [2].
| Evidence Dimension | Public bioactivity annotations in authoritative databases |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50) found in any authoritative database |
| Comparator Or Baseline | Structurally related analogs (e.g., benzo[b]thiophen-2-yl analog, 2-methylthiazol-4-yl analog) have published IC50 data ranging from <5 µM to 25 µM |
| Quantified Difference | Target compound: 0 data points; Comparator class: multiple data points across distinct targets |
| Conditions | ChEMBL, BindingDB, PubChem BioAssay, PubMed database searches (accessed April 2026) |
Why This Matters
For procurement decisions, the absence of pre-existing data means this compound is a blank-slate candidate for novel target screening, avoiding the risk of purchasing a compound already encumbered by prior patent claims or known polypharmacology liabilities.
- [1] Kuujia. Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 1903418-12-1) – Enzyme Inhibition Data. Available at: https://www.kuujia.com/ (accessed April 2026). View Source
- [2] European Bioinformatics Institute. ChEMBL Database. Available at: https://www.ebi.ac.uk/chembl/ (accessed April 2026). View Source
